Oct-7-enal

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Oct-7-enal involves multi-component coupling reactions, utilizing simple aldehydes, amides, and maleic anhydride to develop a series of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids. This process is characterized by an efficient three-component coupling reaction leading to a 1-acylamino-1,3-butadiene derivative, which undergoes Diels–Alder addition to maleic anhydride. Such methodologies provide higher yields than standard multi-step sequences by selectively trapping one acylamino diene isomer in situ (Neumann et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of the bicyclic bisether molecule 3,7-dioxabicyclo[3.3.0]oct-1,5-ene was confirmed by NMR and mass spectra, with its vapor-phase Raman spectrum analyzed and compared to predicted spectra from DFT calculations, demonstrating the molecule's planarity and D2h symmetry (Mlynek et al., 2005).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, including stereoselective syntheses and Diels-Alder reactions. The stereoselective synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes demonstrates the utility of these compounds in generating biologically active structures with high yield and stereoselectivity (Yeh et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives are crucial for their applications in material science and organic synthesis. For example, the synthesis and properties of novel flame-retardant and thermally stable poly(amideimide)s derived from N,N′-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids highlight the potential use of these polymers in flame retardant thermoplastic materials due to their good thermal stability (Faghihi et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity and selectivity in organic synthesis, are exemplified by the Au(I)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes from enynol via oxonium/Prins-type cyclization. This method offers a new approach for the synthesis of oxabicyclic and oxatricyclic systems with good functional group tolerance and selectivity (Vandavasi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Natürliche Produktsynthese

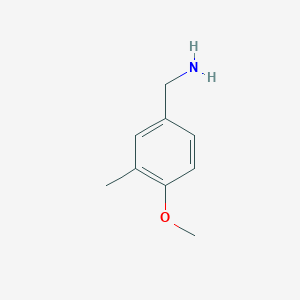

Oct-7-enal ist ein natürlich vorkommendes ungesättigtes Aldehyd . Es wurde aus dem Japanischen Distel Cirsium dipsacolepis isoliert . Die Verbindung wurde im Labor aus Pentan-1,5-diol in fünf Schritten synthetisiert . Diese Synthese ist bedeutend, da sie eine bequeme Methode bietet, diese natürlich vorkommende Verbindung im Labor zu produzieren .

Aromastoff

This compound findet sich im ätherischen Öl der Distel Cirsium dipsacolepis . Bekannt als yamagobo, wächst diese mehrjährige Pflanze in Japan auf trockenen Ebenen . Die essbaren Wurzeln dieser Pflanze werden nach dem Einlegen verwendet, um fleischhaltige Speisen aufgrund ihres außergewöhnlichen Geschmacks zu begleiten . Dies deutet darauf hin, dass this compound möglicherweise als Aromastoff in Lebensmitteln verwendet werden könnte.

Quelle für bioaktive Verbindungen

Die Distel Cirsium dipsacolepis, aus der this compound isoliert wird, ist eine Quelle für bioaktive Verbindungen . Obwohl die spezifischen Bioaktivitäten von this compound nicht erwähnt werden, ist es möglich, dass diese Verbindung zu den bioaktiven Eigenschaften der Pflanze beiträgt.

Chemische Forschung

This compound wurde in der chemischen Forschung verwendet, insbesondere bei der Synthese anderer Verbindungen . Zum Beispiel wurde es bei der Synthese von Stephanoaxocanidin und Eletefin verwendet, zwei Mitgliedern der Stephanoaxocan-Familie

Wirkmechanismus

Target of Action

Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde

Biochemical Pathways

This compound is a naturally-occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis . The natural product was prepared in five steps and with good overall yield from pentane-1,5-diol . .

Eigenschaften

IUPAC Name |

oct-7-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIINGNMKNRSOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

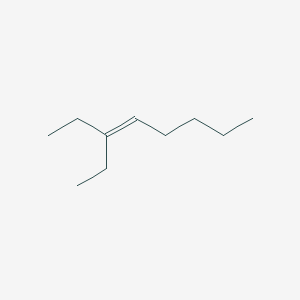

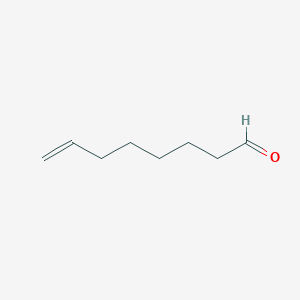

C=CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175923 | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21573-31-9 | |

| Record name | 7-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of 7-Octenal, and how is it synthesized?

A: 7-Octenal is naturally produced by certain plants and insects. For instance, it was identified as a volatile compound emitted by the Japanese thistle Cirsium dipsacolepis []. Synthetically, it can be produced through various methods. One approach involves a five-step synthesis starting from pentane-1,5-diol, offering a convenient route to obtain this compound [].

Q2: Can 7-Octenal be used to synthesize other valuable compounds?

A: Yes, 7-octenal serves as a valuable precursor in organic synthesis. For example, it can be utilized to create symmetrical alpha-omega-bifunctional hydrocarbon compounds. This process involves a catalytic homometathesis of 7-octenal, resulting in an alpha-omegadialdehyde, which can be further modified through oxidation or aminoreduction reactions [].

Q3: Are there any catalytic applications of 7-Octenal in chemical reactions?

A3: While 7-Octenal itself might not be a catalyst in typical reactions, its unique structure makes it a desirable starting material for synthesizing various compounds, some of which could potentially have catalytic properties. Further research might reveal specific catalytic applications of 7-Octenal derivatives.

Q4: How does the structure of 7-Octenal relate to its reactivity?

A: The structure of 7-Octenal, featuring a terminal alkene group and an aldehyde function, dictates its reactivity. The presence of both functionalities in the same molecule allows for interesting chemical transformations. For instance, it can participate in 1,3-dipolar cycloadditions with aromatic azoxy compounds like 4,4′-dicyanoazoxybenzene, leading to the formation of cyclooctapyrazole derivatives [].

Q5: Are there any known applications of 7-Octenal in material science?

A: Research indicates that 7-Octenal can be incorporated into the formulation of environment-friendly cable sheath materials. Its inclusion, along with other components like polyethylene terephthalate, polystyrene, and polyvinyl alcohol, contributes to the desired properties of the material [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.